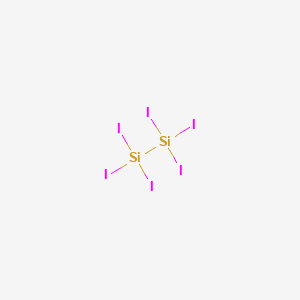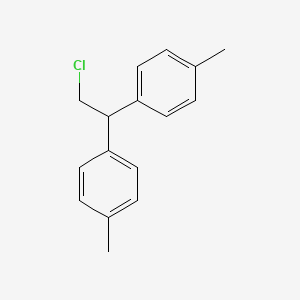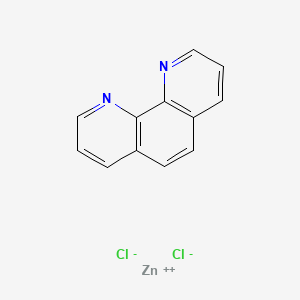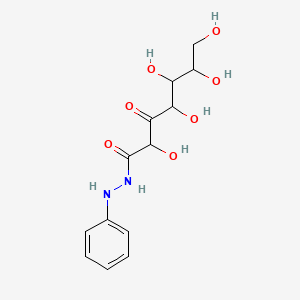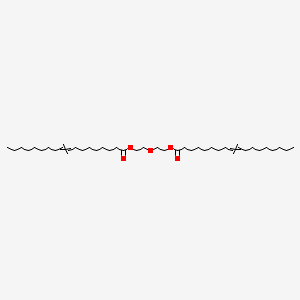
9-Octadecenoic acid (9Z)-, oxydi-2,1-ethanediyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 9-Octadecenoic acid (9Z)-, oxydi-2,1-ethanediyl ester typically involves the esterification of oleic acid with ethylene glycol. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated to promote the formation of the ester bond, and the resulting product is purified through distillation or recrystallization .
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
9-Octadecenoic acid (9Z)-, oxydi-2,1-ethanediyl ester can undergo various chemical reactions, including:
Oxidation: The double bonds in the oleic acid moiety can be oxidized to form epoxides or diols. Common oxidizing agents include peracids and osmium tetroxide.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester and ether groups can participate in nucleophilic substitution reactions, where nucleophiles replace the leaving groups in the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the double bonds can lead to the formation of epoxides, while reduction of the ester groups can yield alcohols .
Scientific Research Applications
9-Octadecenoic acid (9Z)-, oxydi-2,1-ethanediyl ester has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound to study esterification and transesterification reactions. Its unique structure makes it a valuable reference for understanding the behavior of esters and ethers in various chemical processes.
Biology: The compound is used in studies related to lipid metabolism and the role of fatty acid esters in biological systems. It serves as a substrate for enzymes involved in lipid biosynthesis and degradation.
Medicine: Research on this compound includes its potential use in drug delivery systems, where its ester and ether groups can be modified to enhance the solubility and bioavailability of therapeutic agents.
Industry: It is used in the formulation of lubricants, surfactants, and emulsifiers.
Mechanism of Action
The mechanism of action of 9-Octadecenoic acid (9Z)-, oxydi-2,1-ethanediyl ester involves its interaction with specific molecular targets and pathways. In biological systems, the compound can be hydrolyzed by esterases to release oleic acid and ethylene glycol. Oleic acid can then participate in various metabolic pathways, including β-oxidation and lipid biosynthesis. The ester and ether groups in the compound can also interact with cellular membranes, influencing membrane fluidity and permeability .
Properties
CAS No. |
21209-30-3 |
|---|---|
Molecular Formula |
C40H74O5 |
Molecular Weight |
635.0 g/mol |
IUPAC Name |
2-(2-octadec-9-enoyloxyethoxy)ethyl octadec-9-enoate |
InChI |
InChI=1S/C40H74O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39(41)44-37-35-43-36-38-45-40(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-38H2,1-2H3 |
InChI Key |
HJRDNARELSKHEF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCOCCOC(=O)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


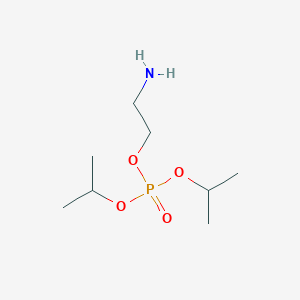
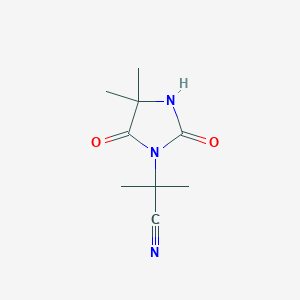
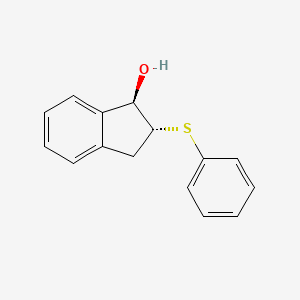

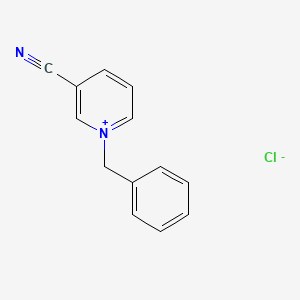

![Benzene, [1,1-bis(ethylthio)ethyl]-](/img/structure/B14719910.png)
